REACTION_CXSMILES
|
CN(C)C=O.C(OC(=O)C)(=O)C.[N:13]([CH2:22][C:23]([OH:25])=[O:24])([CH2:18][C:19]([OH:21])=O)[CH2:14][C:15]([OH:17])=[O:16]>N1C=CC=CC=1>[O:24]=[C:23]1[O:25][C:19](=[O:21])[CH2:18][N:13]([CH2:14][C:15]([OH:17])=[O:16])[CH2:22]1
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged for several minutes
|
Type
|
FILTRATION
|
Details
|
A small amount of unreacted NTA is filtered out
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent 79 ml is removed in vacuo at a bath temperature of 60°-70° C
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
O=C1CN(CC(O1)=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |